2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid
Description
2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid is a brominated thiophene derivative characterized by a sulfamoyl (-SO₂NH₂) group at position 5, a bromine atom at position 2, and a carboxylic acid (-COOH) group at position 3 on the thiophene ring.
Properties
IUPAC Name |
2-bromo-5-sulfamoylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO4S2/c6-4-2(5(8)9)1-3(12-4)13(7,10)11/h1H,(H,8,9)(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWSLKPCPFDKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219297 | |
| Record name | 5-(Aminosulfonyl)-2-bromo-3-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938066-15-0 | |
| Record name | 5-(Aminosulfonyl)-2-bromo-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938066-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminosulfonyl)-2-bromo-3-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with thiophene-3-carboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position. The sulfamoyl group can be introduced via sulfonation followed by amination.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors to ensure consistent quality and yield. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield thiol derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Bromination: NBS in the presence of a radical initiator.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Amination: Ammonia or primary amines under basic conditions.
Major Products:
Substituted Thiophenes: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Sulfonic Acid Derivatives: Oxidation products.
Thiol Derivatives: Reduction products.
Scientific Research Applications
2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfamoyl group can enhance the compound’s solubility and bioavailability, while the bromine atom may facilitate binding through halogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
5-Bromothiophene-3-carboxylic acid (CAS 100523-84-0):
2-Acetamido-5-bromothiophene-3-carboxylic acid (CAS 1160474-66-7):
Functional Group Variations
2-Bromo-5-(cyclopropyl)thiophene-3-carboxylic acid (CAS 2091719-00-3):
- Cyclopropyl group at position 5 introduces hydrophobicity, contrasting with the hydrophilic sulfamoyl group.
- Molecular weight: 247.11 g/mol (vs. ~296.13 g/mol for the target compound, estimated).
- Applications: Likely used in materials science due to steric effects from the cyclopropyl group .
- Reference:
5-Bromo-4-methoxy-3-thiophenecarboxylic acid (CAS 162848-23-9):
Heterocycle and Ester Derivatives
- Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS 107818-55-3): Methyl ester at position 2 reduces acidity compared to the carboxylic acid in the target compound. Amino (-NH₂) at position 3 vs. sulfamoyl at position 5. Applications: Precursor for drug candidates requiring amine functionalization . Reference:
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid* | N/A | Br (2), -SO₂NH₂ (5), -COOH (3) | ~296.13 (estimated) | High polarity, pharmaceutical intermediate |
| 5-Bromothiophene-3-carboxylic acid | 100523-84-0 | Br (5), -COOH (3) | 221.07 | Agrochemical synthesis |
| 2-Acetamido-5-bromothiophene-3-carboxylic acid | 1160474-66-7 | -NHCOCH₃ (2), Br (5), -COOH (3) | 278.12 | Moderate toxicity, synthetic intermediate |
| 2-Bromo-5-(cyclopropyl)thiophene-3-carboxylic acid | 2091719-00-3 | Br (2), cyclopropyl (5), -COOH (3) | 247.11 | Hydrophobic, materials science |
| 5-Bromo-4-methoxy-3-thiophenecarboxylic acid | 162848-23-9 | Br (5), -OCH₃ (4), -COOH (3) | 251.09 | Electrophilic reactivity, medicinal chemistry |
| Methyl 3-amino-5-bromothiophene-2-carboxylate | 107818-55-3 | Br (5), -NH₂ (3), -COOCH₃ (2) | 250.10 | Ester precursor, drug development |
*Theoretical values based on structural analogs.
Biological Activity
2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities. The compound features a thiophene ring with a bromine atom, a sulfamoyl group, and a carboxylic acid functionality. This unique structure contributes to its potential applications in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent.
- Molecular Formula : C₇H₈BrN₃O₃S
- Molecular Weight : 286.1 g/mol
- CAS Number : 938066-15-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the bromination of thiophene-3-carboxylic acid followed by the introduction of the sulfamoyl group through sulfonation and amination processes.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of compounds containing sulfamoyl moieties, including this compound. For example, a study demonstrated that derivatives with sulfamoyl groups exhibited significant antibacterial activity against various strains of bacteria .
Table 1: Antimicrobial Activity of Sulfamoyl Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-(4-sulfamoylphenyl)propionamide | Staphylococcus aureus | 16 µg/mL |
| Other sulfamoyl derivatives | Various | Ranging from 8 to 64 µg/mL |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Study: Inhibition of COX Enzymes
In a controlled study, this compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results indicated that the compound exhibited moderate inhibition, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Binding Properties : The presence of the sulfamoyl group enhances solubility and bioavailability, while the bromine atom may facilitate interactions through halogen bonding.
Comparison with Related Compounds
This compound can be compared with similar compounds to highlight its unique properties:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Moderate |
| 2-Bromo-thiophene-3-carboxylic acid | Low | Low |
| 5-Sulfamoyl-thiophene-3-carboxylic acid | High | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
